KL1333

Description

Properties

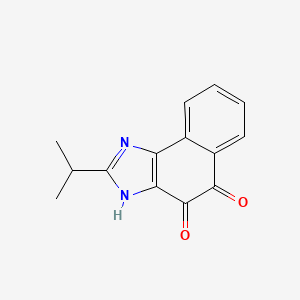

IUPAC Name |

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800405-30-4 | |

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Synthesis: β-Lapachone Intermediate

The foundational step involves synthesizing β-lapachone, a naphthoquinone derivative. As detailed in patent WO2002059103A1, this process includes:

-

Alkylation of 2-hydroxy-1,4-naphthoquinone : Reacted with 1-bromo-3-methyl-2-butene in the presence of triethylamine (TEA) and dimethylsulfoxide (DMSO) under inert conditions.

-

Cyclization : The intermediate lapachol undergoes acid-catalyzed cyclization using concentrated sulfuric acid to form β-lapachone.

Functionalization to this compound

This compound is derived from β-lapachone through targeted substitutions that introduce a pyridone ring system. While exact synthetic steps remain proprietary, patent US20240238255 indicates that the process involves:

-

NQO1 substrate optimization : Structural modifications enhance this compound’s affinity for NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in its mechanism of action.

-

Crystallization : The final product is purified as a light red to reddish brown crystalline powder, insoluble in water but soluble in dimethyl sulfoxide (DMSO ≥ 100 mg/mL).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₂ | |

| Molecular Weight | 240.26 g/mol | |

| CAS Number | 1800405-30-4 | |

| Solubility (DMSO) | 245 mg/mL (1019.73 mM) | |

| Purity | ≥98% |

Scalability and Industrial Production

This compound’s synthesis has been scaled for clinical use, as evidenced by its progression to Phase II/III trials. Key considerations for large-scale production include:

Reaction Optimization

-

Split dosing during synthesis : Reduces gastrointestinal side effects observed in early formulations, improving tolerability.

-

Purification techniques : Chromatographic methods ensure high purity, critical for maintaining biochemical efficacy.

Mechanistic Basis for Synthesis Design

The synthetic strategy for this compound is informed by its mechanism of action:

-

NQO1 interaction : As a substrate for NQO1, this compound’s structure is optimized to facilitate electron transfer from NADH, elevating intracellular NAD+ levels.

-

Mitochondrial biogenesis : Structural features activate SIRT1, AMPK, and PGC-1α pathways, necessitating precise stereochemical control during synthesis.

Analytical Characterization

Rigorous quality control ensures batch consistency:

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity.

-

High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies impurities.

-

Mass Spectrometry : Verifies molecular weight and fragmentation patterns.

Comparative Synthesis with Related Compounds

This compound exhibits superior synthetic efficiency compared to analogues like idebenone:

Chemical Reactions Analysis

KL1333 undergoes several types of chemical reactions, primarily involving oxidation. It acts as a substrate for NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD . This reaction is crucial for its role in modulating cellular energy metabolism. The major product formed from this reaction is NAD, which plays a central role in cellular energy production and metabolism.

Scientific Research Applications

Phase 1a/1b Clinical Study

A pivotal Phase 1a/1b study assessed the safety and tolerability of KL1333 in both healthy volunteers and patients with primary mitochondrial disease. The study included 64 healthy participants and 8 patients with genetically confirmed mitochondrial disorders. Key findings from the trial included:

- Safety Profile : this compound was found to be safe and well tolerated, with dose-dependent gastrointestinal side effects noted.

- Efficacy Indicators : Early signs of efficacy were observed, particularly improvements in fatigue levels and functional strength among patients. The study utilized innovative trial designs that may inform future research in rare diseases .

FALCON Study

The ongoing FALCON study aims to further evaluate the efficacy of this compound in adult patients with primary mitochondrial disease. This study focuses on measuring improvements in symptoms such as fatigue and overall physical capacity. It also incorporates patient-reported outcomes to assess the drug's impact on daily living activities .

Case Study: MELAS Patients

In a study involving fibroblasts from MELAS patients, this compound treatment led to significant metabolic improvements. The compound increased NAD+ levels, which correlated with enhanced mitochondrial function as evidenced by improved ATP production and decreased reactive oxygen species (ROS) levels. These findings suggest that this compound may provide therapeutic benefits for individuals suffering from this debilitating condition .

Future Prospects

This compound is currently advancing through clinical trials with promising results supporting its use as a treatment for primary mitochondrial diseases. The compound's ability to modulate NAD+ levels presents a novel therapeutic strategy that could extend beyond mitochondrial disorders to other conditions characterized by metabolic dysregulation.

Summary Table of Clinical Findings

| Study Name | Population | Key Findings | Safety Profile |

|---|---|---|---|

| Phase 1a/1b Study | Healthy volunteers & PMD patients | Improved fatigue; enhanced functional strength | Safe; dose-dependent GI side effects |

| FALCON Study | Adults with primary mitochondrial disease | Ongoing assessment of fatigue & physical capacity | Not yet published |

Mechanism of Action

KL1333 exerts its effects by modulating the levels of NAD within cells. It reacts with NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD. This increase in NAD levels triggers the activation of several key signaling pathways, including the SIRT1 and AMP-activated protein kinase (AMPK) pathways . These pathways subsequently activate peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function .

Comparison with Similar Compounds

Mechanism of Action

- KL1333 acts as a substrate for NQO1, facilitating NADH oxidation to NAD+ .

- Increased NAD+ levels activate SIRT1 (NAD+-dependent deacetylase) and AMPK (AMP-activated protein kinase), which jointly stimulate PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha). This pathway enhances mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), and antioxidant responses .

- Preclinical studies demonstrate this compound's ability to increase ATP production, reduce lactate accumulation, and lower reactive oxygen species (ROS) in MELAS-derived fibroblasts .

Clinical Development

- Phase 1a/1b Trials: Demonstrated safety, tolerability, and dose-dependent pharmacokinetics in healthy volunteers and PMD patients. Notable improvements in fatigue (via PROMIS® Fatigue Scale) and functional endurance (30-second Sit-to-Stand test) were observed .

- Phase 2 FALCON Trial : A global, randomized, placebo-controlled study (NCT04845743) evaluating this compound (50–100 mg twice daily) over 48 weeks. Interim analyses show promising efficacy in fatigue reduction and muscle strength improvement .

- Regulatory Status : Granted Orphan Drug Designation in the U.S. and EU, as well as Fast Track designation in the U.S. .

Comparison with Similar Compounds

This compound belongs to a class of compounds targeting mitochondrial dysfunction via NAD+ modulation. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Differentiators of this compound

Dual Activation of SIRT1 and AMPK : Unlike NAD+ precursors (e.g., NR) or single-pathway activators (e.g., resveratrol), this compound enhances both SIRT1 and AMPK, amplifying mitochondrial biogenesis and metabolic regulation .

Superior NQO1 Activity: this compound exhibits 3–5× higher NQO1-dependent NADH oxidation compared to idebenone, translating to greater ATP elevation in MELAS fibroblasts .

Regulatory Momentum : Orphan Drug and Fast Track designations position this compound for accelerated approval if Phase 2 endpoints are met .

Research Findings and Challenges

- Variable Patient Responses : this compound increased ATP in 2/3 MELAS fibroblast lines, highlighting genetic heterogeneity in PMDs .

- ROS Reduction: this compound decreased ROS by 25–40% in MELAS models, outperforming idebenone .

- Long-Term Effects : Preclinical models suggest sustained benefits via mitochondrial biogenesis, but human data beyond 48 weeks are pending .

Biological Activity

KL1333 is a novel compound recognized for its role as a NAD+ modulator, showing promising biological activity particularly in mitochondrial diseases. This article explores the compound's mechanisms, efficacy, and clinical relevance based on various studies and findings.

This compound functions primarily by enhancing the levels of NAD+ within cells, which is crucial for energy metabolism and mitochondrial function. The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the oxidation of NADH to NAD+, thereby improving the NAD+/NADH ratio. This modulation is vital for activating several key signaling pathways involved in mitochondrial biogenesis and function:

- SIRT1 Activation : SIRT1 is a NAD+-dependent deacetylase that plays a significant role in cellular stress resistance and metabolic regulation.

- AMPK Activation : AMP-activated protein kinase (AMPK) is an energy sensor that promotes metabolic homeostasis.

- PGC-1α Activation : Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is essential for mitochondrial biogenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances mitochondrial function in various cell lines, including C2C12 myoblasts and fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes). Key findings include:

- Increased ATP Production : this compound treatment led to higher ATP levels in MELAS fibroblasts.

- Reduced Lactate and ROS Levels : The compound decreased lactate production and reactive oxygen species (ROS), indicating improved metabolic efficiency.

- Enhanced Mitochondrial Mass and Function : this compound increased mitochondrial mass, membrane potential, and oxidative capacity.

The following table summarizes the effects of this compound on NADH oxidation and cytochrome c reduction compared to other compounds:

| Parameter | This compound | CoQ10 | Idebenone |

|---|---|---|---|

| Km (μM) | 0.27 | – | 2.13 |

| Vmax (μmol/mg/min) | 63.9 | – | 38.3 |

| Cytochrome c Reduction | 312.4 | – | 68.1 |

Note: No enzymatic activity above background level could be detected for CoQ10; thus, steady-state kinetics could not be calculated.

Clinical Trials

This compound is currently undergoing clinical evaluation in phase I and II trials for its safety and efficacy in treating primary mitochondrial diseases. The FALCON study, a Phase 2 randomized, placebo-controlled trial, aims to assess the impact of this compound on chronic fatigue and muscle weakness in adult patients with confirmed mitochondrial DNA mutations. Interim results have shown:

- Strong Safety Profile : No serious adverse events related to the drug were reported after 24 weeks of dosing.

- Efficacy Indicators : Improvements in fatigue levels and muscle strength were noted among participants receiving this compound compared to placebo controls .

Case Studies

A notable case involved a patient with MELAS who exhibited significant improvements in energy levels and reduced symptoms after treatment with this compound during early-phase clinical trials. These anecdotal reports complement the quantitative data from controlled studies, reinforcing this compound's potential as a therapeutic agent.

Q & A

Q. What is the molecular mechanism by which KL1333 modulates NAD+ metabolism in mitochondrial disease models?

this compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), oxidizing NADH to increase the NAD+/NADH ratio . This restoration of redox balance activates downstream pathways (e.g., SIRT1, AMPK, and PGC-1α), enhancing mitochondrial biogenesis, electron transport chain (ETC) efficiency, and ATP production. Preclinical studies in MELAS fibroblasts demonstrated improved mitochondrial membrane potential, respiratory chain complex activity, and oxidative phosphorylation rates .

Q. How do preclinical models validate this compound’s efficacy in addressing mitochondrial dysfunction?

In MELAS patient-derived fibroblasts, this compound increased mitochondrial mass, membrane potential, and ATP levels while reducing lactate accumulation . In vivo mouse models showed enhanced muscle function and energy metabolism, outperforming existing therapies like idebenone and CoQ10 in NADH oxidation and ATP synthesis . These findings support its potential to correct energy deficits in primary mitochondrial diseases (PMDs).

Q. What safety and pharmacokinetic (PK) data support this compound’s progression to pivotal trials?

Phase 1a/b studies in healthy volunteers and PMD patients confirmed this compound’s tolerability, with no serious adverse events reported. PK profiles showed dose-dependent accumulation, and split dosing minimized gastrointestinal side effects . The drug’s safety profile was consistent across single and multiple ascending doses, enabling its advancement to Phase 2/3 trials .

Advanced Research Questions

Q. How does the FALCON trial design address challenges in PMD clinical research, such as patient heterogeneity and symptom variability?

The FALCON study (Phase 2, NCT04689373) employs a randomized, double-blind, placebo-controlled design with two waves of enrollment (total n = 180). Patients with mitochondrial DNA mutations are stratified to receive this compound (50–100 mg BID) or placebo for 48 weeks . To account for symptom diversity, dual primary endpoints—patient-reported fatigue (PROMIS® scale) and functional myopathy (30-second Sit-to-Stand test)—allow either endpoint to demonstrate statistical significance for regulatory approval . An interim analysis at 24 weeks informed power adjustments for Wave 2 .

Q. What methodological strategies mitigate statistical uncertainty in early-phase this compound trials with small sample sizes?

Phase 1b trials used adaptive designs to optimize dosing and incorporated exploratory efficacy endpoints (e.g., fatigue scales, functional tests) despite limited patient numbers . To address variability, researchers analyzed dose-response relationships and correlations between drug exposure (plasma levels) and clinical outcomes, identifying thresholds for efficacy (e.g., >4,500 ng/mL this compound associated with symptom improvement) .

Q. How are contradictory findings in this compound’s preclinical and clinical data reconciled?

While preclinical models showed robust increases in ATP and mitochondrial biogenesis, early clinical trials reported modest efficacy signals. Researchers attribute this to differences in dosing duration (10 days in Phase 1b vs. chronic treatment in preclinical studies) and the need for validated biomarkers (e.g., NAD+/NADH ratio, lactate levels) to confirm target engagement . The ongoing FALCON trial’s 48-week duration and larger cohort aim to resolve these discrepancies .

Q. What innovative trial design elements in this compound studies could inform rare disease research broadly?

The FALCON trial integrates patient-reported outcomes (PROs) and functional assessments to capture clinically meaningful endpoints . Additionally, adaptive interim analyses allow for sample size re-estimation and futility stopping rules, optimizing resource allocation . Collaborative frameworks with patient advocacy groups also improved recruitment and retention in PMD trials .

Q. How does this compound’s mechanism compare to other NAD+-targeting therapies in PMD?

Unlike nicotinamide riboside (NR) or NMN, which directly supplement NAD+ precursors, this compound modulates the NAD+/NADH ratio via NQO1, upstream of mitochondrial ETC dysfunction . This mechanism avoids potential feedback inhibition seen with precursor supplementation and directly addresses redox imbalance, a core PMD pathology .

Q. What biomarkers are prioritized in this compound trials to confirm target engagement and therapeutic effect?

Key biomarkers include plasma NAD+/NADH ratios, lactate levels (via blood or CSF), and mitochondrial DNA copy number . Functional endpoints like the 6-minute walk test and muscle strength assessments complement PROs to validate symptom improvement .

Q. How does this compound’s orphan drug designation influence its clinical development pathway?

Orphan status (granted in the U.S. and EU) enables accelerated approval pathways, smaller trial cohorts, and extended market exclusivity . The FDA’s Fast Track designation further supports rolling data submissions and priority review, expediting potential approval post-FALCON .

Methodological Guidance for Researchers

- Experimental Design : Use adaptive trial designs and PROs to address PMD heterogeneity .

- Data Interpretation : Correlate PK/PD metrics (e.g., drug exposure, NAD+ levels) with clinical outcomes to resolve efficacy uncertainties .

- Preclinical Validation : Combine in vitro (patient-derived fibroblasts) and in vivo models to assess mitochondrial function holistically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.